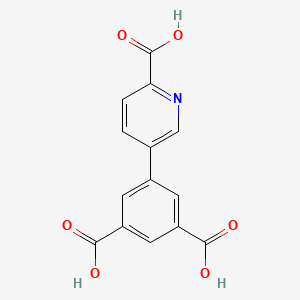
5-(3,5-Dicarboxyphenyl)picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,5-Dicarboxyphenyl)picolinic acid is a derivative of picolinic acid, which is an organic compound with the formula C5H4NCOOH . It is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position . It is an isomer of nicotinic acid and isonicotinic acid, which have the carboxyl side chain at the 3- and 4-positions, respectively .
Synthesis Analysis
The synthesis of 5-(3,5-Dicarboxyphenyl)picolinic acid involves the use of a novel tricarboxylic acid block with phthalate and picolinate functionalities for the aqueous-medium assembly of new coordination compounds . A new metal–organic framework (MOF), [Eu2 (HBDPP)2 (H2O)2 (DMF)2] (H2O)2 (H4BDPP = 3,5-bis (3,5-dicarboxylphenyl) pyridine; DMF = N,N-dimethylformamide) (Eu-MOF), has been successfully synthesized under solvothermal conditions .Molecular Structure Analysis
The molecular structure of 5-(3,5-Dicarboxyphenyl)picolinic acid is complex. In the Eu-MOF, a 1D chain was formed by the adjacent Eu2 (COO)24+ dinuclear cluster and HBDPP3−, and further connected by HBDPP3− to form an infinitely extended 3D structure .Chemical Reactions Analysis
The chemical reactions involving 5-(3,5-Dicarboxyphenyl)picolinic acid are complex and involve the formation of coordination compounds . The compound has been used in the aqueous-medium assembly of seven new coordination compounds .Physical And Chemical Properties Analysis
Picolinic acid, from which 5-(3,5-Dicarboxyphenyl)picolinic acid is derived, is a white solid that is soluble in water . It has a molar mass of 123.111 g·mol −1 .Mechanism of Action
Target of Action
The primary target of 5-(3,5-Dicarboxyphenyl)picolinic acid is Zinc Finger Proteins (ZFPs) . ZFPs are involved in various cellular functions, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
5-(3,5-Dicarboxyphenyl)picolinic acid works by binding to Zinc Finger Proteins (ZFPs). This binding changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction with ZFPs is the key to its anti-infective and immunomodulatory properties .
Biochemical Pathways
The compound’s interaction with ZFPs affects the pathways involved in viral replication and packaging, as well as normal cell homeostatic functions . The disruption of zinc binding in ZFPs can lead to the inhibition of these pathways .
Result of Action
The binding of 5-(3,5-Dicarboxyphenyl)picolinic acid to ZFPs and the subsequent disruption of zinc binding leads to the inhibition of ZFP function . This results in the compound’s anti-infective and immunomodulatory effects . It has been shown to have anti-viral properties both in vitro and in vivo .
Advantages and Limitations for Lab Experiments
The advantages of using 5-(3,5-Dicarboxyphenyl)picolinic acid, 95% in laboratory experiments include its ability to bind metal ions, its stability, and its low toxicity. Additionally, it is relatively inexpensive and easy to synthesize. However, there are some limitations to using 5-(3,5-Dicarboxyphenyl)picolinic acid, 95% in laboratory experiments. It is not very soluble in water, and its solubility in organic solvents is limited. Additionally, its chelating activity can be affected by pH and temperature.
Future Directions
Due to its wide range of biochemical and physiological effects, there are many potential future directions for research involving 5-(3,5-Dicarboxyphenyl)picolinic acid, 95%. These include further studies on its ability to modulate the activity of enzymes and signal transduction pathways, as well as its potential applications in drug synthesis and development. Additionally, further studies on its anti-inflammatory and anti-oxidative effects, as well as its ability to modulate the activity of the immune system, could lead to new treatments for various diseases. Finally, further research into the synthesis of 5-(3,5-Dicarboxyphenyl)picolinic acid, 95% could lead to new methods for producing this compound, as well as new ways to use it in the production of polymers, catalysts, and pharmaceuticals.
Synthesis Methods
5-(3,5-Dicarboxyphenyl)picolinic acid, 95% can be synthesized using two different methods. The first method involves the reaction of 3,5-dicarboxyphenylacetic acid and picolinic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. The second method involves the reaction of 3,5-dicarboxyphenylacetic acid and picolinic acid in the presence of an acid, such as sulfuric acid or hydrochloric acid.
Scientific Research Applications
5-(3,5-Dicarboxyphenyl)picolinic acid, 95% is widely used in scientific research due to its ability to act as a chelating agent. It is used to bind metal ions, such as zinc and copper, in order to study their effect on biological systems. It is also used to study the effects of metal ions on proteins and enzymes, as well as their role in signal transduction pathways. 5-(3,5-Dicarboxyphenyl)picolinic acid, 95% is also used in the synthesis of polymers and catalysts, as well as in the production of pharmaceuticals.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
5-(3,5-Dicarboxyphenyl)picolinic acid, 95%, plays a crucial role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to act as a broad-spectrum inhibitor of enveloped virus entry by targeting viral-cellular membrane fusion . This interaction is primarily due to its ability to compromise viral membrane integrity and interfere with cellular endocytosis. Additionally, 5-(3,5-Dicarboxyphenyl)picolinic acid, 95%, can form coordination compounds with metals such as manganese, nickel, copper, and zinc, which further enhances its biochemical properties .
Cellular Effects
The effects of 5-(3,5-Dicarboxyphenyl)picolinic acid, 95%, on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been demonstrated to exhibit antiviral activity against SARS-CoV-2 and influenza A virus in pre-clinical animal models by inhibiting membrane fusion events during viral entry . This compound also affects cellular metabolism by interacting with metabolic pathways and influencing metabolite levels .
Molecular Mechanism
At the molecular level, 5-(3,5-Dicarboxyphenyl)picolinic acid, 95%, exerts its effects through several mechanisms. It binds to biomolecules, inhibiting or activating enzymes, and altering gene expression. The compound’s ability to inhibit viral entry is primarily due to its interaction with viral and cellular membranes, which prevents the fusion necessary for viral infection . Additionally, its coordination with metal ions can lead to the formation of stable complexes that influence various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(3,5-Dicarboxyphenyl)picolinic acid, 95%, can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as being kept in a cool, dry place . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained antiviral activity, indicating its potential for prolonged use in research .
Dosage Effects in Animal Models
The effects of 5-(3,5-Dicarboxyphenyl)picolinic acid, 95%, vary with different dosages in animal models. At lower doses, it exhibits significant antiviral activity without adverse effects. At higher doses, there may be toxic or adverse effects observed. For instance, in the murine BALB/c model, the compound showed promising antiviral activity against influenza A virus without significant toxicity . It is essential to determine the optimal dosage to maximize its benefits while minimizing potential risks.
Metabolic Pathways
5-(3,5-Dicarboxyphenyl)picolinic acid, 95%, is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been used in the metabolic engineering of Escherichia coli for the production of 5-aminolevulinic acid, demonstrating its role in modifying metabolic pathways . The compound’s interaction with metal ions also plays a significant role in its metabolic functions .
Transport and Distribution
The transport and distribution of 5-(3,5-Dicarboxyphenyl)picolinic acid, 95%, within cells and tissues are facilitated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in various cellular compartments. For instance, its ability to form coordination compounds with metals can affect its distribution and activity within the cell . Understanding these transport mechanisms is crucial for optimizing its use in biochemical research.
Subcellular Localization
The subcellular localization of 5-(3,5-Dicarboxyphenyl)picolinic acid, 95%, is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. For example, its interaction with viral and cellular membranes suggests its localization at the membrane level, where it can exert its antiviral effects
properties
IUPAC Name |
5-(6-carboxypyridin-3-yl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO6/c16-12(17)9-3-8(4-10(5-9)13(18)19)7-1-2-11(14(20)21)15-6-7/h1-6H,(H,16,17)(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJYQEUMYJIICH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




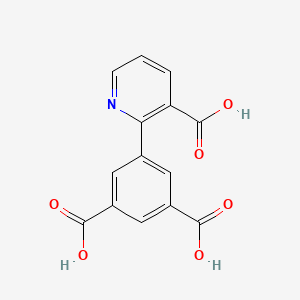


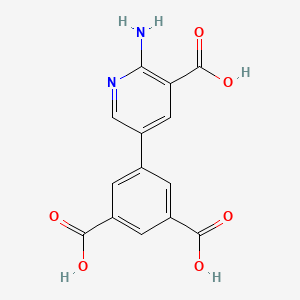
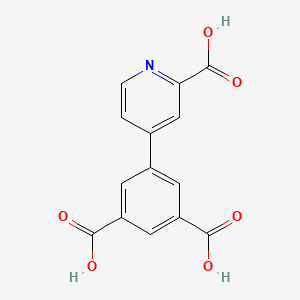


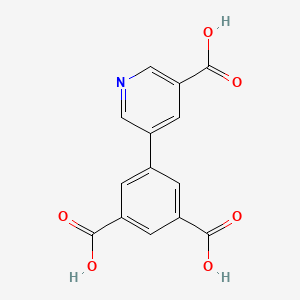
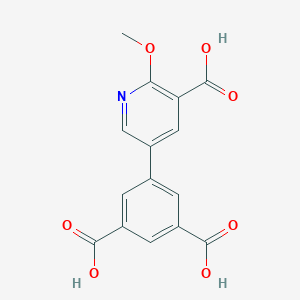

![2-[4-(Ethylcarbamoyl)-3-fluorophenyl]isonicotinic acid, 95%](/img/structure/B6393911.png)